Phe-Asp

Übersicht

Beschreibung

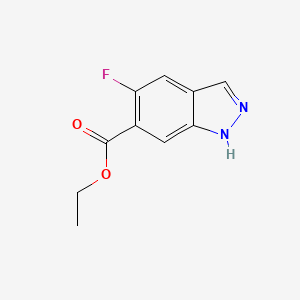

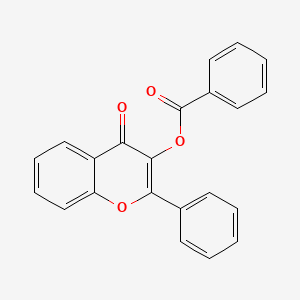

“Phe-Asp” is a dipeptide formed from L-α-aspartyl and L-phenylalanine residues . It is also known as Asp-Phe and has a molecular weight of 280.28 . It is obtained after the hydrolysis of aspartame in the intestinal lumen .

Molecular Structure Analysis

The linear formula of “this compound” is HOOCCH2CH(NH2)CONHCH(CH2C6H5)CO2H . The InChI key is YZQCXOFQZKCETR-UWVGGRQHSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that the Phe-Phe motif, which is similar, has been shown to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 280.28 . It is a powder form with an optical activity of [α]20/D +12.5°, c = 1 in 0.5 M HCl .Wissenschaftliche Forschungsanwendungen

Nanofiltration in Aqueous Solutions

Nanofiltration experiments with l-phenylalanine and l-aspartic acid demonstrate the potential for efficient concentration and separation of these amino acids using commercial nanofiltration membranes. This method shows promise for various technological applications, including enzymatic reaction solutions (Wang, Ying, & Wang, 2002).

Porosimetry in Nanomaterials

The Standard Porosimetry Method (MSP) and Automated Standard Porosimeter (ASP) have been developed for the investigation of a wide range of porous materials, including nanomaterials. This method can be applied to study various materials like carbon nanotubes, thin films, and electrodes for batteries (Volfkovich, Sakars, & Volinsky, 2005).

Structural Analysis in Molecular Biology

Comparative studies of yeast tRNA(Asp) and tRNA(Phe) using chemical modification techniques have revealed differences in their tertiary structures. This research provides insights into the conformational features of tRNAs and their functional implications (Romby, Moras, Dumas, Ebel, & Giegé, 1987).

Biotechnology and Sweetener Production

Research on producing poly(L-aspartyl-L-phenylalanine) in Escherichia coli has implications for the manufacturing of aspartame, a sweetener. This study explores the potential of bacterial synthesis for commercial sweetener production (Murata, Horinouchi, & Beppu, 1993).

Aminoacylation of tRNAs

Investigating the aminoacylation of tRNA variants, particularly tRNA(Asp) and tRNA(Phe), contributes to our understanding of how these molecules interact with enzymes. This research is crucial for comprehending the specificity and efficiency of protein synthesis (Perret, Florentz, Puglisi, & Giegé, 1992).

Inactivation of tRNA

Studies on the specific inactivation of Escherichia coli tRNA(Phe) by antisense DNA under Mg2+-deficient conditions have implications in protein engineering and cell-free protein preparation. This research offers a method to manipulate specific tRNA species (Kanda, Takai, Yokoyama, & Takaku, 2000).

High-Temperature Structural Analysis

Research on high-temperature structural analysis of a Process Heat Exchanger (PHE) prototype, made of Hastelloy-X, provides insights into the mechanical properties in high-temperature environments. This is particularly relevant in nuclear reactor applications (Song, Hong, & Park, 2012).

Bioactivity in Neuropeptides

The discovery of a neuropeptide related to the Phe-Met-Arg-Phe-NH2 family in the locust, Schistocerca gregaria, opens avenues for understanding neuropeptide function and signaling mechanisms in insects (Robb, Packman, & Evans, 1989).

Safety and Hazards

While specific safety and hazard information for “Phe-Asp” is not available, it’s important to note that aspartame, which hydrolyzes to form “this compound”, has been associated with certain health risks. For example, it can activate glutamate receptors, leading to neuropsychiatric effects and neurotoxicity . It should be totally forbidden for patients with phenylketonuria, and reduced doses or complete avoidance are advisable during pregnancy .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that peptides like phe-asp can deliver powerful and selective biological messages to cells . They are often used in peptide screening, a research tool that pools active peptides primarily by immunoassay .

Mode of Action

The mode of action of this compound is primarily through its self-assembly into nanostructures and hydrogels . This self-assembly is driven by the Phe-Phe motif, a minimalist building block found in the compound .

Biochemical Pathways

The self-assembled nanostructures and hydrogels created by this compound have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Pharmacokinetics

Peptides generally have short half-lives and present poorer bioavailability compared to traditional drugs .

Result of Action

The result of this compound’s action is the formation of self-assembled nanostructures and hydrogels . These structures have remarkable properties and hold substantial promise for the creation of the next generation nanomedicines .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the self-assembly of the compound into nanostructures and hydrogels . .

Biochemische Analyse

Biochemical Properties

Phe-Asp plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The Phe-Phe motif, which this compound is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Cellular Effects

This compound has effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . High cell viability and proliferation were also shown for heterochiral Phe-Phe tripeptide hydrogels, including those with d-supramolecular chirality .

Molecular Mechanism

The mechanism of action of this compound at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It was found that this compound could improve the activity of superoxide dismutase (SOD) by changing its secondary structure .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . Aspartate (Asp) and its deployed metabolic pathways play profound roles in plant growth and defense modulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The prediction of protein subcellular localization is of great relevance for proteomics research .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMGTNOVUDIKRE-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22828-05-3 | |

| Record name | Phenylalanylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Phe-Asp exhibit any biological activity?

A1: Yes, research suggests this compound demonstrates antioxidative properties. It has shown potent activity against lipid peroxidation in vitro []. Furthermore, it can protect human cultured cells from oxidative stress-induced death [].

Q2: Does this compound interact with specific enzymes?

A2: Studies show that this compound can inhibit protein tyrosine phosphatases PTP1B and SHP2, both implicated in breast cancer development []. Interestingly, it exhibits a stronger inhibitory effect on SHP2 than tripeptides [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H16N2O5, and its molecular weight is 292.29 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While specific spectroscopic data for this compound was not detailed in the provided research, various studies utilized techniques like mass spectrometry (MS) [, ] and nuclear magnetic resonance (NMR) spectroscopy [] to characterize this compound and related peptides.

Q5: Does this compound exhibit any catalytic properties?

A6: The provided research does not suggest this compound possesses inherent catalytic properties. Its primary reported role is as an inhibitor of specific enzymes [].

Q6: Have computational methods been used to study this compound?

A7: Yes, molecular docking studies have been conducted to understand how this compound interacts with the allosteric sites of protein tyrosine phosphatases PTP1B and SHP2 []. These simulations provide insights into binding conformations and potential inhibitory mechanisms.

Q7: How does the dipeptide structure of this compound contribute to its activity compared to larger peptides?

A8: Research indicates that this compound, as a dipeptide, shows higher inhibitory activity against protein tyrosine phosphatases compared to tripeptides with similar sequences []. This suggests that its smaller size might facilitate more favorable interactions within the enzyme's active site.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)

![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine](/img/structure/B3253857.png)